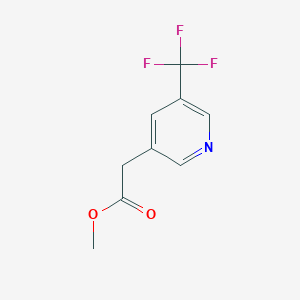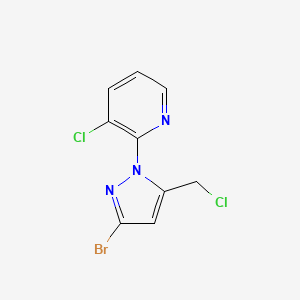
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-chloropyridine with a brominated pyrazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or other substituted derivatives.
Applications De Recherche Scientifique
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-4-chloropyridine
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-5-chloropyridine
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-6-chloropyridine
Uniqueness
The uniqueness of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the halogen atoms and the pyrazole ring can significantly affect its interaction with molecular targets and its overall properties.
Propriétés
Formule moléculaire |
C9H6BrCl2N3 |
|---|---|
Poids moléculaire |
306.97 g/mol |
Nom IUPAC |
2-[3-bromo-5-(chloromethyl)pyrazol-1-yl]-3-chloropyridine |
InChI |
InChI=1S/C9H6BrCl2N3/c10-8-4-6(5-11)15(14-8)9-7(12)2-1-3-13-9/h1-4H,5H2 |
Clé InChI |
LWGKUTLBFTYBTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)





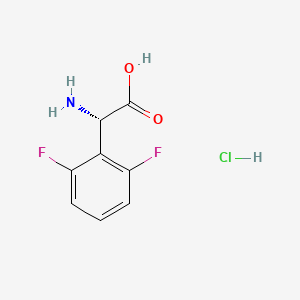
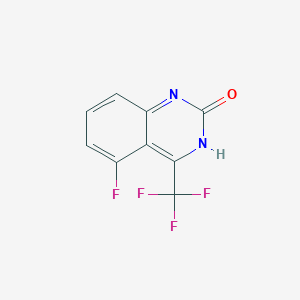
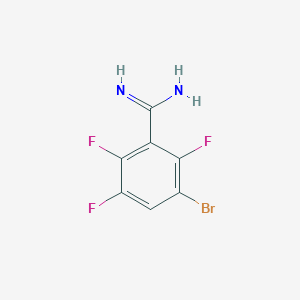
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)

